molecular formula C23H31NO6 B8154909 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate

Cat. No.: B8154909
M. Wt: 417.5 g/mol
InChI Key: YGMYIDYIMNJYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate typically involves the esterification of dodecanedioic acid with benzyl alcohol, followed by the introduction of the pyrrolidin-1-yl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticonvulsant and anti-inflammatory agents.

    Materials Science: It can be utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidin-1-yl group but differs in the length of the carbon chain and the presence of a propanamide moiety.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound contains a carbonate group instead of the dodecanedioate moiety.

Uniqueness

1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate is unique due to its specific structural features, including the long dodecanedioate chain and the presence of both benzyl and pyrrolidin-1-yl groups

Properties

IUPAC Name

1-O-benzyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6/c25-20-16-17-21(26)24(20)30-23(28)15-11-6-4-2-1-3-5-10-14-22(27)29-18-19-12-8-7-9-13-19/h7-9,12-13H,1-6,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMYIDYIMNJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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